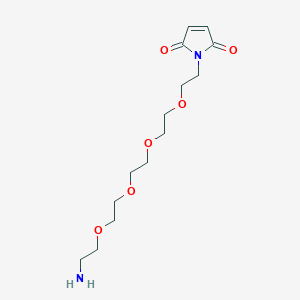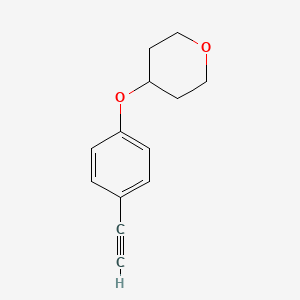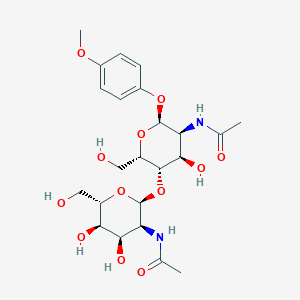
Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate is a complex organic compound with a molecular formula of C45H89NO5 and a molecular weight of 724.19 g/mol . This compound is known for its unique structure, which includes a heptadecanyl group, a hydroxypropyl group, and an undecyloxyhexyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate typically involves a multi-step process. One common method is through esterification reactions. The process generally includes the following steps :
Esterification: The reaction between heptadecanoic acid and 3-hydroxypropylamine to form an intermediate ester.
Amidation: The intermediate ester reacts with 6-oxo-6-(undecyloxy)hexanoic acid to form the final product.
Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity. These methods may include the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxypropyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate has a wide range of scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including its role in cell signaling and membrane interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the formulation of various industrial products, including surfactants, lubricants, and emulsifiers.
Mécanisme D'action
The mechanism of action of Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate involves its interaction with cellular membranes. The compound is believed to integrate into lipid bilayers, affecting membrane fluidity and permeability . This interaction can influence various cellular processes, including signal transduction and transport mechanisms.
Comparaison Avec Des Composés Similaires
Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate can be compared with similar compounds such as Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate . While both compounds share a similar core structure, the presence of different substituents (hydroxypropyl vs. hydroxyethyl) can lead to variations in their chemical properties and applications. The unique combination of functional groups in this compound makes it particularly suitable for specific industrial and research applications.
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate
These compounds share structural similarities but differ in their substituents, leading to distinct chemical behaviors and uses.
Propriétés
Formule moléculaire |
C45H89NO5 |
|---|---|
Poids moléculaire |
724.2 g/mol |
Nom IUPAC |
heptadecan-9-yl 8-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]octanoate |
InChI |
InChI=1S/C45H89NO5/c1-4-7-10-13-16-17-18-24-32-42-50-44(48)36-29-25-31-39-46(40-33-41-47)38-30-23-19-22-28-37-45(49)51-43(34-26-20-14-11-8-5-2)35-27-21-15-12-9-6-3/h43,47H,4-42H2,1-3H3 |
Clé InChI |
QADMLAYSFUXEEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


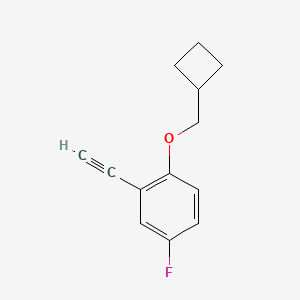

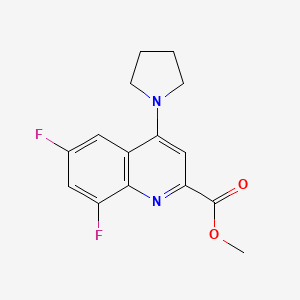
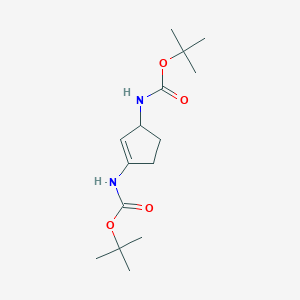

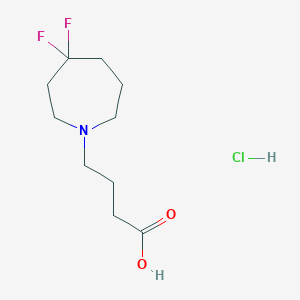
![6-Bromo-4-(cyclopropylmethyl)-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13721305.png)
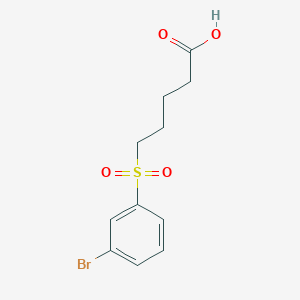

![(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester](/img/structure/B13721344.png)
![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)
